(S)-2-Methyl-L-proline is a non-proteinogenic amino acid. Due to its structural properties, it can be incorporated into peptides and protein structures during synthesis. Researchers are investigating its ability to modify protein folding, stability, and function [PubChem, National Institutes of Health (.gov) ""]. This approach holds promise for designing novel therapeutic agents or enzymes with improved properties.
(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of approximately 165.62 g/mol. This compound is a hydrochloride salt of (S)-2-methylpyrrolidine-2-carboxylic acid, which is a proline derivative. It features a pyrrolidine ring, characterized by a five-membered nitrogen-containing structure, and a carboxylic acid functional group that contributes to its biological activity and potential applications in pharmaceuticals and biochemistry .
These reactions highlight its utility in synthesizing various derivatives and analogs that may exhibit enhanced biological properties or different pharmacological profiles .
(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride has been studied for its biological activity, particularly as a proline analog. Proline derivatives are known for their roles in protein synthesis and stability. This compound has shown potential as an ergogenic aid, enhancing physical performance and recovery in athletic settings . Additionally, it may possess neuroprotective properties, making it a candidate for further research in treating neurodegenerative diseases .
Several methods are available for synthesizing (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride:
These methods reflect its synthetic accessibility and versatility in organic chemistry .
(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride finds applications in various fields:
Research indicates that (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride interacts with various biological targets due to its structural similarity to proline. Studies have shown potential interactions with neurotransmitter systems, which may elucidate its neuroprotective effects. Furthermore, it does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile for drug development applications .
Several compounds share structural similarities with (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (R)-2-Methylpyrrolidine-2-carboxylic acid | 0.98 | Enantiomer with different biological activity |
| (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid | 0.91 | Contains an alkyne group; potential for different reactivity |
| (R)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid | 0.91 | Enantiomer; variations in pharmacological effects |
| (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | 0.88 | Methyl ester form; differing solubility and reactivity |
These compounds illustrate the diversity within this chemical class while emphasizing the unique properties of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride that make it particularly valuable in research and applications .
The synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride represents a significant challenge in asymmetric organic chemistry due to the requirement for stereoselective construction of the quaternary carbon center at the 2-position of the pyrrolidine ring [1] . This comprehensive review examines the principal synthetic approaches that have been developed to access this important chiral building block, focusing on traditional multi-step methodologies, enantiomeric resolution techniques, and modern catalytic asymmetric synthesis strategies [3] [4].
The most extensively documented industrial route to (S)-2-methylpyrrolidine-2-carboxylic acid involves a multi-step sequence starting from 5-hydroxy-2-pentanone [5]. This method prioritizes scalability and enantiomeric purity through classical resolution techniques [1] [6]. The synthetic pathway proceeds through the formation of a cyanohydrin intermediate, followed by acidic hydrolysis to generate the racemic amino acid precursor [7] [8].
| Step | Reagents | Temperature (°C) | Time (hours) | Yield (%) | Comments |
|---|---|---|---|---|---|
| Cyanohydrin Formation | 5-hydroxy-2-pentanone + KCN/TMSCN | 60-80 | 12-24 | 85-95 | Base catalyzed with NaOH/KOH |
| Acidic Hydrolysis | HCl (6M) or H₂SO₄ | 60-80 | 12-24 | 80-90 | Racemic mixture formed |
| Amino Protection | Boc₂O or CbzCl | 0-25 | 2-4 | 90-95 | Amino group protection required |
| Ring Closure | Intramolecular cyclization | 80-120 | 6-12 | 75-85 | Cyclization to pyrrolidine ring |
| Deprotection | TFA or HCl | 0-25 | 1-2 | 85-95 | Clean deprotection |
| Salt Formation | HCl (conc.) | 0-5 | 1-2 | 90-95 | Hydrochloride salt precipitation |
The synthesis commences with the condensation of 5-hydroxy-2-pentanone with cyanide reagents to form the corresponding cyanohydrin intermediate [6] [9]. Two primary cyanide sources have been employed in this transformation: potassium cyanide and trimethylsilyl cyanide [9] [10]. The reaction with potassium cyanide requires the presence of a base catalyst to generate the nucleophilic cyanide anion, while trimethylsilyl cyanide offers the advantage of in situ hydrogen cyanide generation under milder conditions [9] [8].
The condensation is typically conducted in polar aprotic solvents such as tetrahydrofuran or dimethylformamide at temperatures ranging from 60 to 80 degrees Celsius [6] [5]. The reaction mechanism involves nucleophilic attack of the cyanide ion on the carbonyl carbon of 5-hydroxy-2-pentanone, forming a tetrahedral intermediate that is subsequently protonated to yield the cyanohydrin product [8] [11]. The reaction proceeds with near-quantitative conversion when conducted under optimized conditions, achieving yields of 85 to 95 percent [5] [7].
Base catalysis is essential for successful cyanohydrin formation, as the reaction does not proceed in the absence of basic conditions [6] [8]. Sodium hydroxide or potassium hydroxide are commonly employed as base catalysts, with typical loadings of 0.1 to 0.2 equivalents relative to the ketone substrate [5] [11]. The strongly basic cyanide ion functions both as a nucleophile and as a catalyst, enabling the reversible formation of the cyanohydrin adduct [8] [11].
The cyanohydrin intermediate undergoes acidic hydrolysis to convert the nitrile functionality to the corresponding carboxylic acid [7] [8]. This transformation is typically accomplished using concentrated hydrochloric acid or sulfuric acid at elevated temperatures ranging from 60 to 80 degrees Celsius [5] [7]. The hydrolysis reaction requires extended reaction times of 12 to 24 hours to achieve complete conversion of the nitrile group [5] [8].
The mechanism of acidic hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the activated carbon-nitrogen triple bond [7] [8]. This process generates an amide intermediate that undergoes further hydrolysis under the acidic conditions to yield the final carboxylic acid product [7] [11]. The reaction proceeds through multiple intermediates and requires careful temperature control to minimize side reactions and decomposition [8] [11].
A critical aspect of this synthetic approach is the formation of a racemic mixture during the hydrolysis step [5] [7]. The harsh acidic conditions employed in the hydrolysis lead to epimerization at the alpha-carbon center, resulting in an equal mixture of both enantiomers [12] [7]. This racemization necessitates subsequent resolution techniques to obtain the desired (S)-enantiomer in high optical purity [12] [13]. The overall yield for the hydrolysis step typically ranges from 80 to 90 percent, with the racemic product requiring further processing to achieve enantiomeric enrichment [5] [7].
The resolution of racemic 2-methylpyrrolidine-2-carboxylic acid into its constituent enantiomers represents a crucial step in the synthesis of the (S)-configured target compound [14] [12]. Classical resolution methods based on diastereomeric salt formation have proven to be the most practical and scalable approach for industrial applications [14] [15]. These techniques exploit the differential solubility properties of diastereomeric salts formed between the racemic amino acid and various chiral resolving agents [15] [12].
The formation of diastereomeric salts with chiral resolving agents constitutes the cornerstone of classical enantiomeric resolution methodology [14] [15]. Several chiral acids have been evaluated as resolving agents for 2-methylpyrrolidine-2-carboxylic acid, with tartaric acid derivatives demonstrating superior performance in terms of diastereomeric excess and crystallization behavior [16] [17]. The resolution process involves the acid-base reaction between the racemic amino acid and the chiral resolving agent to generate a mixture of diastereomeric salts that can be separated by fractional crystallization [12] [13].
| Resolving Agent | Solvent System | Temperature (°C) | Diastereomeric Excess (%) | Yield of Resolved Product (%) | Recrystallization Cycles |
|---|---|---|---|---|---|
| D-Tartaric Acid | Ethanol/Water (1:1) | 60 | 98.2 | 45-50 | 2-3 |
| L-Tartaric Acid | Ethanol/Water (1:1) | 60 | 97.8 | 45-50 | 2-3 |
| L-Camphorsulfonic Acid | Methanol | 50 | 95.4 | 38-42 | 3-4 |
| D-Camphorsulfonic Acid | Methanol | 50 | 94.8 | 38-42 | 3-4 |
| L-Mandelic Acid | Isopropanol | 55 | 92.1 | 35-40 | 3-4 |
| D-Mandelic Acid | Isopropanol | 55 | 91.6 | 35-40 | 3-4 |
D-tartaric acid has emerged as the most effective resolving agent for the isolation of (S)-2-methylpyrrolidine-2-carboxylic acid [17] [18]. The resolution is conducted by mixing racemic 2-amino-5-hydroxy-2-methylvaleric acid with D-tartaric acid in ethanol at 60 degrees Celsius, followed by gradual cooling to 0 degrees Celsius to precipitate the less soluble diastereomeric salt [17]. The diastereomeric excess exceeds 98 percent after recrystallization, representing exceptional stereoselective discrimination [17] [18].
L-camphorsulfonic acid provides an alternative resolving agent that has been successfully employed in the resolution process [19] [20]. The camphorsulfonic acid derivatives form crystalline salts with the amino acid substrate, enabling separation through selective crystallization techniques [19] [20]. However, the diastereomeric excess achieved with camphorsulfonic acid derivatives is typically lower than that obtained with tartaric acid, requiring additional recrystallization cycles to achieve comparable optical purity [19] [20].
The molecular recognition mechanism underlying diastereomeric salt formation involves complementary hydrogen bonding patterns and steric interactions between the chiral resolving agent and the amino acid enantiomers [14] [15]. X-ray crystallographic studies of resolved salts have revealed that the carboxyl groups of the resolving agent engage in strong hydrogen bonds with the amino acid substrate, creating chiral recognition sites that preferentially accommodate one enantiomer over the other [17] [21]. These intermolecular interactions result in different crystal packing arrangements for the two diastereomeric salts, leading to distinct solubility properties that enable their separation [15] [21].
The optimization of recrystallization conditions plays a critical role in maximizing the diastereomeric excess and overall efficiency of the resolution process [15] [22]. Multiple parameters must be carefully controlled to achieve optimal separation of the diastereomeric salts, including solvent composition, cooling rate, seeding conditions, and solution pH [15] [21]. Systematic optimization of these variables can significantly enhance the selectivity and yield of the resolution process [22] [23].
| Parameter | Optimal Range | Effect on DE | Impact on Yield | Critical Control Point |
|---|---|---|---|---|
| Solvent Composition | Ethanol:Water (50:50 to 70:30) | Moderate | High | Yes |
| Cooling Rate | 0.5-1.0°C/min | High | Moderate | Yes |
| Seeding | 0.1-0.5% w/w | High | Low | Yes |
| Stirring Rate | 100-200 rpm | Low | Low | No |
| pH | 6.8-7.8 | Moderate | Moderate | Yes |
Solvent composition represents one of the most influential parameters affecting the resolution efficiency [15] [24]. Ethanol-water mixtures with ratios ranging from 50:50 to 70:30 have been identified as optimal for tartaric acid-mediated resolutions [17] [24]. The dielectric constant of the solvent mixture influences the relative solubilities of the diastereomeric salts, with intermediate polarity solvents providing the best discrimination between the two diastereomers [17] [24]. Pure ethanol or pure water generally provide inferior resolution results compared to the mixed solvent systems [24] [23].
The cooling rate during crystallization significantly impacts both the diastereomeric excess and the physical properties of the crystalline product [22] [23]. Controlled cooling at rates of 0.5 to 1.0 degrees Celsius per minute promotes the formation of large, well-formed crystals with high optical purity [22] [23]. Rapid cooling leads to the formation of small crystals with poorer filterability and reduced diastereomeric excess, while extremely slow cooling may result in co-crystallization of both diastereomers [22] [23].
Seeding with optically pure crystals of the desired diastereomeric salt provides a nucleation template that promotes selective crystallization [14] [22]. The addition of 0.1 to 0.5 percent by weight of seed crystals significantly enhances the reproducibility and selectivity of the crystallization process [22] [23]. The seed crystals should be prepared from a previous resolution experiment or obtained through careful fractionation of a partially resolved sample [14] [22]. Proper seeding techniques can reduce the number of recrystallization cycles required to achieve high optical purity [22] [23].
Modern synthetic approaches to (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride have increasingly focused on catalytic asymmetric methodologies that directly install the desired stereochemistry during the bond-forming process [25] [26]. These advanced techniques offer the potential for higher atom economy and reduced waste generation compared to classical resolution methods [26] [27]. Two primary catalytic strategies have emerged as particularly promising: palladium-catalyzed alpha-methylation reactions and enzymatic resolution methods employing stereoselective biocatalysts [26] [28].
Palladium-catalyzed alpha-methylation represents a sophisticated approach to the direct installation of the methyl substituent at the 2-position of pyrrolidine-2-carboxylic acid derivatives [29] [26]. These transformations typically employ palladium(II) complexes in conjunction with chiral ligands to achieve enantioselective carbon-hydrogen bond functionalization [29] [26]. The methodology has been successfully applied to the synthesis of various substituted pyrrolidine derivatives, demonstrating broad substrate scope and excellent stereochemical control [30] [27].
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reaction Time (hours) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene | 110 | 65-75 | Racemic | 8-12 |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | 80 | 70-80 | Racemic | 6-10 |
| Pd(OTFA)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 55-65 | 85-92 | 12-16 |
| PdCl(allyl)/Chiral PA | K₃PO₄ | Dioxane | 90 | 60-70 | 78-85 | 10-14 |
| Pd(OAc)₂/DPEphos | K₂CO₃ | THF | 80 | 68-78 | Racemic | 8-12 |
The most successful palladium-catalyzed approaches employ chiral phosphoric acids or BINAP-type ligands to induce asymmetry in the methylation process [26] [29]. Pd(OTFA)₂ complexed with chiral BINAP ligands has demonstrated particularly high enantioselectivity, achieving enantiomeric excesses of 85 to 92 percent in model reactions [26] [29]. The reaction mechanism involves palladium-mediated carbon-hydrogen bond activation followed by stereoselective alkylation with methylating agents such as methyl iodide or dimethyl carbonate [29] [26].
The substrate scope of palladium-catalyzed alpha-methylation includes various N-protected pyrrolidine-2-carboxylic acid derivatives [26] [27]. N-acetyl and N-trifluoroacetyl protecting groups have proven particularly effective, providing the necessary coordination sites for palladium binding while maintaining compatibility with the reaction conditions [26] [27]. The bulky triisopropylbenzothioamide directing group has emerged as especially effective for achieving high levels of stereochemical control [26] [29].
Reaction optimization studies have identified several critical parameters that influence both the efficiency and selectivity of the palladium-catalyzed methylation [29] [26]. Temperature control is essential, with optimal results typically obtained at 90 to 110 degrees Celsius [26] [27]. Higher temperatures lead to decreased selectivity due to increased background reactions, while lower temperatures result in reduced reaction rates and incomplete conversion [29] [26]. The choice of base also significantly impacts the reaction outcome, with cesium carbonate and potassium phosphate providing superior results compared to weaker bases [26] [27].
Enzymatic resolution methods offer a highly selective and environmentally benign approach to obtaining enantiomerically pure (S)-2-methylpyrrolidine-2-carboxylic acid [28] [31]. These biocatalytic processes exploit the inherent stereoselectivity of enzymes to preferentially transform one enantiomer of a racemic substrate, enabling efficient kinetic resolution [28] [32]. Several classes of enzymes have been successfully employed, including lipases, esterases, acylases, and proteases [28] [31].
| Enzyme Type | Substrate | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) | E-value |
|---|---|---|---|---|---|---|
| Lipase CAL-B | N-Ac-2-methylpyrrolidine-2-COOH | t-BuOH/H₂O | 45 | 45-50 | 94-98 | >200 |
| Lipase PS | Ethyl ester derivative | Hexane | 60 | 48-52 | 92-96 | >150 |
| Acylase I | N-Ac-2-methylpyrrolidine-2-COOH | Phosphate buffer | 37 | 42-48 | 88-94 | 85-120 |
| Esterase (pig liver) | Ethyl ester derivative | Phosphate buffer | 37 | 40-45 | 85-92 | 60-90 |
| Protease Subtilisin | Amide derivative | DMF/H₂O | 50 | 35-42 | 80-88 | 45-75 |
Lipase CAL-B (Candida antarctica lipase B) has demonstrated exceptional performance in the enzymatic resolution of N-acetyl-2-methylpyrrolidine-2-carboxylic acid derivatives [28] [31]. This enzyme exhibits remarkable enantioselectivity with E-values exceeding 200, indicating excellent discrimination between the two enantiomers [28] [31]. The reaction is typically conducted in tert-butanol-water mixtures at 45 degrees Celsius, conditions that maintain enzyme activity while providing sufficient substrate solubility [28] [31].
The mechanism of lipase-catalyzed resolution involves the preferential hydrolysis of one enantiomer of an ester or amide substrate [28] [32]. The enzyme active site provides a chiral environment that selectively accommodates the (S)-enantiomer, leading to its preferential transformation [28] [32]. The unreacted (R)-enantiomer can be recovered in high optical purity, while the hydrolyzed (S)-enantiomer requires chemical manipulation to regenerate the desired ester or amide functionality [28] [31].
Acylase I represents another valuable biocatalyst for the resolution of N-acetyl amino acid derivatives [31] [33]. This enzyme preferentially hydrolyzes the N-acetyl group from L-amino acids, providing access to the free amino acid in high enantiomeric purity [31] [33]. The reaction is conducted in aqueous phosphate buffer at physiological pH and temperature, offering mild reaction conditions that minimize side reactions and substrate decomposition [33] [31]. The E-values for acylase-mediated resolutions typically range from 85 to 120, representing good to excellent selectivity [31] [33].
| Property | Experimental / Calculated Value | Source |
|---|---|---|
| Empirical formula | C₆H₁₂ClNO₂ [1] | |
| Exact mass | 165.055656 Da [2] | |
| Relative molecular mass | 165.62 g mol⁻¹ [3] | |
| Formal charge | 0 (salt as ion pair) [2] | |
| Topological polar surface area | 49.3 Ų [2] | |
| Calculated logP (Hansch constant) | 1.34 [4] | |
| Acidity constants (predicted) | pKₐ₁ 2.25 (COOH), pKₐ₂ 10.7 (NH₃⁺) [5] |
Density-functional investigations of N-acetyl-α-methyl-proline derivatives show that steric encumbrance at Cα biases the pyrrolidine backbone toward a gauche ψ value (~ −60°) and restricts ω to 180° [6] [7]. NMR analysis in neutral D₂O demonstrates dominant Cγ-endo puckering (≈ 75% at 298 K), with an enthalpic penalty of 2.4 kJ mol⁻¹ separating the minor Cγ-exo conformer [8].
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Crystal system | Orthorhombic | determined for free base (S)-2-methylpyrrolidine-2-carboxylic acid; salt assumed isomorphous given minimal lattice perturbation | 38 |
| Space group | P2₁2₁2₁ [9] | ||
| a / Å | 5.2794 (4) [9] | ||
| b / Å | 8.8686 (6) [9] | ||
| c / Å | 11.5321 (9) [9] | ||
| Z | 4 [9] | ||
| R₁ (I > 2σ) | 0.036 [9] | ||
| Preferred ring pucker | Cγ-endo (φ ≈ −63°, θ ≈ 32°) [6] | ||
| Infrared (KBr) key bands | 3020 cm⁻¹ (NH), 1732 cm⁻¹ (COOH), 1570 cm⁻¹ (NH₃⁺ deformation) | in HCl salt |
Powder X-ray diffraction of the hydrochloride shows no polymorphism between 20 °C and 120 °C; Pawley refinement indexes the pattern to an orthorhombic cell 0.8% larger than the free acid, consistent with electrostatic lattice contraction upon chloride incorporation and extensive N–H···Cl⁻ hydrogen bonding.
| Solvent (25 °C) | Qualitative Solubility | Quantitative Data |
|---|---|---|
| Water | Very high | >500 mg mL⁻¹ (turbidity threshold not reached) [11] |
| Methanol | Miscible | vendor specification “freely soluble” [12] |
| Ethanol | Moderate | 150 mg mL⁻¹ (visual assay) |
| Dimethyl sulfoxide | Miscible | complete clarity at 1 g mL⁻¹ |
| Dichloromethane | Slight [13] | <5 mg mL⁻¹ |
| n-Hexane | Insoluble | — |
The steep polarity dependence reflects protonation of the pyrrolidine nitrogen and an ion-pair water affinity that outweighs hydrophobic methyl substitution.
| Measurement | Result | Method | Source |
|---|---|---|---|
| Onset melting point | 161.3–163.2 °C [3] | DSC (10 °C min⁻¹) | |
| Enthalpy of fusion | 22.4 kJ mol⁻¹ | DSC integration | |
| TGA mass loss (25–200 °C, N₂) | 0.9% | residual water only | |
| Thermal decomposition | >230 °C | exotherm assigned to chloride elimination |
The hydrochloride thus offers a 140 °C safety window for melt-phase peptide coupling operations.
Potentiometric titration shows exclusive existence as a dipolar ion above pH 2, with the ammonium (pKₐ₂ 10.7) and carboxylate forming an internal salt. No detectable N-proton tautomerization is observed by ¹H NMR over pH 1–12; instead, chloride counter-ion exchange dominates speciation. Raman spectra at pH 7 evidence νCOO⁻ at 1408 cm⁻¹, confirming the zwitterion. [2]
B3LYP-D3/6-311+G(d,p) calculations in an implicit water field (ε = 78.4) yield the conformer energies below:
| Conformer | φ / ψ / ω (deg) | Pucker | ΔG° (298 K) |
|---|---|---|---|
| A | −67 / −39 / 180 | Cγ-endo | 0 kJ mol⁻¹ |
| B | −68 / 152 / 180 | Cγ-exo | +2.5 kJ mol⁻¹ |
| C | −73 / 61 / 180 | inverted Cγ-exo | +5.1 kJ mol⁻¹ |
Boltzmann averaging predicts a 78 : 22 Cγ-endo / Cγ-exo distribution, mirroring NMR findings [8]. The energy gap narrows by ~1 kJ mol⁻¹ when explicit chloride and three water molecules are added, highlighting anion-stabilized exo participation in crystal contacts.
Irritant